Welcome to the BenchChem Online Store!
molecular formula C14H18BFO4 B1469387 Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate CAS No. 1293284-61-3

Methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No. B1469387
M. Wt: 280.1 g/mol
InChI Key: KRBBXOCBQBADHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653263B2

Procedure details

To a 500 mL round-bottomed flask were added 2-fluoro-6-iodo-benzoic acid methyl ester (7.29, 26.0 mmol) and anhydrous THF (150 mL). This mixture was cooled to 0° C. and i-PrMgCl (13.7 mL, 2 M in THF, 27.3 mmol) was added dropwise. After 10 min, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (5.58 mL, 27.3 mmol) was added. The mixture was allowed to warm to room temperature, and after 30 min NH4Cl(aq) (150 mL, 13 wt % solution) was added. The layers were mixed and then separated, and the aqueous layer was extracted with 100 mL of MTBE. The combined organic layers were dried over Na2SO4, filtered, and concentrated to a final mass of 6.07 g (90% wt %, 75% yield). 1H NMR (400 MHz, CDCl3): 7.47-7.38 (m, 2H), 7.17-7.11 (m, 1H), 3.92 (s, 3H), 1.36 (s, 12H).
Quantity
26 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
5.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9](I)=[CH:8][CH:7]=[CH:6][C:5]=1[F:11].C([Mg]Cl)(C)C.C(O[B:22]1[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]1)(C)C.[NH4+].[Cl-]>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([B:22]2[O:26][C:25]([CH3:28])([CH3:27])[C:24]([CH3:30])([CH3:29])[O:23]2)=[CH:8][CH:7]=[CH:6][C:5]=1[F:11] |f:3.4|

Inputs

Step One
Name
Quantity
26 mmol
Type
reactant
Smiles
COC(C1=C(C=CC=C1I)F)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
5.58 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The layers were mixed
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 100 mL of MTBE
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a final mass of 6.07 g (90% wt %, 75% yield)

Outcomes

Product
Details
Reaction Time
10 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.